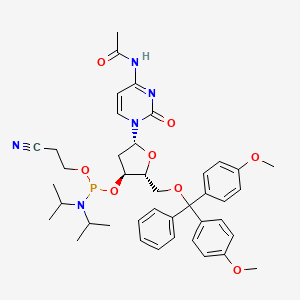

DMT-dC(ac) Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECWEBCHRKVTNV-RLWDVSNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on DMT-dC(ac) Phosphoramidite (B1245037): Synthesis, Application, and Core Principles

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite, commonly known as DMT-dC(ac) Phosphoramidite. This key reagent is a fundamental building block in the chemical synthesis of oligonucleotides, which are pivotal in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This document details its chemical properties, the experimental protocol for its use in solid-phase oligonucleotide synthesis, and its role in the production of oligonucleotides that can modulate biological pathways.

Core Properties of this compound

This compound is a chemically modified derivative of the naturally occurring deoxynucleoside, deoxycytidine. These modifications are crucial for its function in the controlled, stepwise addition of nucleotides during solid-phase synthesis. The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group, preventing unwanted reactions during the coupling step, while the acetyl (ac) group on the exocyclic amine of the cytosine base prevents side reactions. The phosphoramidite group at the 3' position is the reactive moiety that enables the formation of the phosphodiester backbone of the growing oligonucleotide chain.

| Property | Value | References |

| CAS Number | 154110-40-4 | [1][2][3][4][5] |

| Molecular Weight | 771.84 g/mol | [1][3][4][6] |

| Molecular Formula | C₄₁H₅₀N₅O₈P | [1][2][4] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥99.0% (Reversed Phase HPLC) | [1][2] |

| Storage Conditions | -20°C under nitrogen, protected from light | [6] |

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer.[6][7] The process occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.[2][7] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[6][8]

1. Detritylation (Deblocking): The cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[1][6] This is typically achieved by treating the support-bound nucleoside with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane.[1][8] The removal of the DMT group yields a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The released DMT cation has a characteristic orange color and its absorbance can be measured to monitor the efficiency of each coupling cycle.[6]

2. Coupling: The next phosphoramidite monomer, in this case, this compound, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT).[4][6] The activated phosphoramidite is then delivered to the column containing the solid support. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[6][8] This reaction is carried out in an anhydrous environment to prevent side reactions.

3. Capping: To prevent the formation of oligonucleotides with missing bases (deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[6][7] This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This step ensures that only the full-length oligonucleotides are extended in the subsequent cycles.

4. Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester.[1][6] This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1] This stabilized phosphate backbone is essential for the integrity of the final oligonucleotide.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the acetyl group on the cytosine bases and the cyanoethyl groups on the phosphate backbone) are removed in a final deprotection step.[2] For oligonucleotides synthesized with Ac-dC, a fast deprotection can be achieved using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature.[9][10][11]

Application in Modulating Signaling Pathways

Synthetic oligonucleotides, created using building blocks like this compound, are powerful tools for modulating gene expression and, consequently, cellular signaling pathways.[12] These oligonucleotides can be designed as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to target specific messenger RNA (mRNA) molecules.[13][14] By binding to a target mRNA, the synthetic oligonucleotide can either lead to its degradation or physically block its translation into a protein.[13] This targeted reduction in protein expression can be used to study the function of genes within a signaling pathway or to therapeutically downregulate the expression of a disease-causing protein.[12][14]

For example, many cancers are driven by the overexpression of proteins in key signaling pathways that promote cell growth and survival.[12] Synthetic oligonucleotides can be designed to target the mRNA of these oncogenes, leading to a decrease in their protein levels and a reduction in tumor growth.[14]

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. DNA寡核苷酸合成 [sigmaaldrich.com]

- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biostate.ai [biostate.ai]

The Acetyl Group: A Key Player in High-Fidelity Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the strategic use of protecting groups is paramount to ensure the accurate and efficient assembly of DNA and RNA sequences. Among these, the acetyl (Ac) group, particularly for the protection of the exocyclic amine of deoxycytidine (dC), plays a critical role in enabling modern, high-fidelity synthesis protocols. This guide provides a comprehensive overview of the function of the acetyl protecting group in dC phosphoramidite (B1245037), detailing its advantages, relevant experimental protocols, and comparative performance data.

The Imperative of Protecting Groups in Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain. The exocyclic amino groups of adenine (B156593) (dA), guanine (B1146940) (dG), and cytosine (dC) are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers, leading to branched and incorrect sequences. To prevent these side reactions, these amino groups are reversibly protected with various chemical moieties.

The ideal protecting group should be stable throughout the synthesis cycles but readily and cleanly removable under conditions that do not damage the final oligonucleotide product. The choice of protecting group strategy can significantly impact the speed, yield, and purity of the synthesis, especially when incorporating sensitive or modified nucleobases.

The Acetyl Group on Deoxycytidine: A Superior Choice for Modern Synthesis

For many years, the benzoyl (Bz) group was the standard for protecting the N4-amino group of deoxycytidine. However, the acetyl group has emerged as a superior alternative, particularly with the advent of faster and milder deprotection strategies.

The primary advantage of the acetyl group lies in its rapid and clean removal under basic conditions, which is crucial for two key reasons:

-

Compatibility with Mild Deprotection Conditions: Many modern applications require the incorporation of sensitive labels, dyes, or modified bases that cannot withstand the harsh conditions of traditional deprotection (e.g., prolonged heating in concentrated ammonium (B1175870) hydroxide). The acetyl group is a cornerstone of "UltraMILD" deprotection strategies, which utilize reagents like potassium carbonate in methanol (B129727) to gently remove the protecting groups without degrading these sensitive moieties.

-

Avoidance of Side Reactions: The development of "UltraFAST" deprotection protocols, which use reagents like a 1:1 mixture of ammonium hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA), has significantly reduced deprotection times. However, when benzoyl-protected dC (Bz-dC) is treated with methylamine, a transamination side reaction can occur, leading to the formation of N4-methyl-dC impurities in the final oligonucleotide product at a level of around 5%[1]. Due to the rapid hydrolysis of the acetyl group, the use of acetyl-protected dC (Ac-dC) virtually eliminates this side reaction, ensuring a higher purity product[1][2].

Quantitative Comparison of Deprotection Conditions

The selection of a deprotection strategy is a critical step in oligonucleotide synthesis. The following tables summarize the deprotection conditions for oligonucleotides containing Ac-dC, highlighting the speed and mildness of these protocols.

| Deprotection Strategy | Reagent | Temperature | Time | Remarks |

| UltraFAST | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | Rapid deprotection. Ac-dC is mandatory to avoid transamination.[1] |

| 55°C | 10 minutes | Alternative temperature for UltraFAST deprotection.[3] | ||

| 37°C | 30 minutes | Milder temperature option for UltraFAST deprotection.[3] | ||

| Room Temp. | 120 minutes | Slower, but an option for more sensitive modifications.[3] | ||

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Ideal for very sensitive labels and modifications.[4] |

| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Traditional method, slower and harsher.[5] |

| 65°C | 8 hours | Faster than 55°C but still prolonged.[6] |

Table 1: Deprotection Conditions for Oligonucleotides Containing Acetyl-Protected dC.

| Protecting Group on dC | Deprotection Reagent | Transamination Side Product (N4-methyl-dC) |

| Acetyl (Ac) | AMA (Ammonium Hydroxide / Methylamine) | Not observed[1] |

| Benzoyl (Bz) | AMA (Ammonium Hydroxide / Methylamine) | ~5%[1] |

| Benzoyl (Bz) | Ethylene Diamine | ~16%[2] |

| Acetyl (Ac) | Ethylene Diamine | Undetectable[2] |

Table 2: Comparison of Transamination Side Reaction with Acetyl vs. Benzoyl Protecting Groups on dC.

Experimental Protocols

Synthesis of 5'-O-DMT-N4-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite

The synthesis of the Ac-dC phosphoramidite monomer is a multi-step process that begins with the protection of the exocyclic amine of deoxycytidine.

Step 1: N4-Acetylation of 2'-deoxycytidine (B1670253)

-

Suspend 2'-deoxycytidine in a suitable solvent such as pyridine.

-

Add an excess of acetic anhydride (B1165640) to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting N4-acetyl-2'-deoxycytidine by silica (B1680970) gel chromatography.

Step 2: 5'-O-Dimethoxytritylation (DMT)

-

Dissolve the dried N4-acetyl-2'-deoxycytidine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.

-

Allow the reaction to proceed at room temperature until complete, as monitored by TLC.

-

Quench the reaction with methanol.

-

Extract the product into an organic solvent like dichloromethane (B109758) and wash with aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Purify the 5'-O-DMT-N4-acetyl-2'-deoxycytidine by silica gel chromatography.

Step 3: 3'-O-Phosphitylation

-

Dissolve the dried 5'-O-DMT-N4-acetyl-2'-deoxycytidine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the solution at room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC or 31P NMR.

-

Quench the reaction with a suitable reagent.

-

Purify the crude product by precipitation in a non-polar solvent like n-hexane or by silica gel chromatography to yield the final 5'-O-DMT-N4-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite as a white foam.

Solid-Phase Oligonucleotide Synthesis Cycle

The Ac-dC phosphoramidite is then used in a standard automated solid-phase oligonucleotide synthesis cycle.

Figure 1: A simplified workflow of the solid-phase oligonucleotide synthesis cycle, highlighting the coupling step where the Ac-dC phosphoramidite is incorporated.

UltraFAST Deprotection Protocol

-

After completion of the synthesis, transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

-

Add 1.5 mL of a freshly prepared 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30% NH3 in water) and 40% aqueous methylamine (AMA).

-

Seal the vial tightly.

-

Incubate the vial at 65°C for 10-15 minutes.

-

Allow the vial to cool to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

-

Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.

-

Dry the solution in a vacuum concentrator.

-

Resuspend the oligonucleotide in a suitable buffer for quantification and purification.

UltraMILD Deprotection Protocol

-

Following synthesis, transfer the solid support to a 2 mL screw-cap vial.

-

Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

-

Add 1.5 mL of the potassium carbonate solution to the solid support.

-

Seal the vial and incubate at room temperature for 4-6 hours.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Wash the support twice with 0.5 mL of methanol and combine the washes with the supernatant.

-

Neutralize the solution by adding a small volume of acetic acid until the pH is approximately 7.0.

-

Dry the solution in a vacuum concentrator.

-

Resuspend the oligonucleotide for further purification.

Logical Relationships in Deprotection Strategies

The choice of deprotection strategy is dictated by the chemical nature of the oligonucleotide being synthesized. The following diagram illustrates the decision-making process.

Figure 2: A decision tree illustrating the selection of an appropriate deprotection strategy based on the properties of the synthesized oligonucleotide.

Conclusion

The acetyl protecting group for deoxycytidine has become an indispensable tool in modern oligonucleotide synthesis. Its compatibility with both rapid and mild deprotection protocols, coupled with its ability to prevent undesirable side reactions, allows for the high-fidelity synthesis of a wide range of oligonucleotides, from simple primers to complex, highly modified therapeutic agents. For researchers and drug development professionals, a thorough understanding of the role and advantages of the acetyl protecting group is essential for optimizing oligonucleotide synthesis and ensuring the quality and integrity of the final product.

References

- 1. glenresearch.com [glenresearch.com]

- 2. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine-CE phosphoramidite, 154110-40-4 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. biorxiv.org [biorxiv.org]

A Technical Guide to the Discovery and Synthesis of Acetyl-Protected Cytidine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The phosphoramidite (B1245037) method is the gold standard for this process, relying on protected nucleoside monomers to build DNA and RNA chains with high fidelity. Among these, cytidine (B196190) phosphoramidites require protection of the exocyclic amine (N4) to prevent unwanted side reactions during oligonucleotide synthesis. The acetyl group has emerged as a widely used protecting group for this purpose, offering distinct advantages in specific applications.

This technical guide provides an in-depth overview of the discovery and synthesis of N4-acetylcytidine phosphoramidite. It details the synthetic pathway, experimental protocols, and the rationale for the use of the acetyl protecting group.

The Role of the N4-Acetyl Protecting Group

The choice of a protecting group for the N4 position of cytidine is critical for successful oligonucleotide synthesis. While benzoyl (Bz) has been a common choice, the acetyl (Ac) group offers specific benefits. The use of acetyl-protected cytidine allows for milder deprotection conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that are labile to the harsh conditions required to remove the benzoyl group.[1] Specifically, the acetyl group can be removed under conditions that minimize the risk of side reactions like transamination, which can occur with benzoyl-protected cytidine when using methylamine (B109427) for deprotection.[2]

Synthetic Pathway Overview

The synthesis of N4-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a common acetyl-protected cytidine phosphoramidite for RNA synthesis, is a multi-step process. The general workflow involves the sequential protection of the 5'-hydroxyl, N4-amino, and 2'-hydroxyl groups, followed by the final phosphitylation at the 3'-hydroxyl position.

Figure 1: General workflow for the synthesis of N4-acetylcytidine phosphoramidite.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of N4-acetylated cytidine phosphoramidites.[3]

Synthesis of 5'-O-(4,4'-dimethoxytrityl)-cytidine

This initial step protects the 5'-hydroxyl group of cytidine to ensure regioselectivity in subsequent reactions.

-

Materials: Cytidine, Pyridine (B92270) (anhydrous), 4,4'-Dimethoxytrityl chloride (DMT-Cl).

-

Procedure:

-

Suspend cytidine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol (B129727).

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to yield the desired product.

-

Synthesis of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-cytidine

This step introduces the acetyl protecting group onto the exocyclic amine of the cytidine base.

-

Materials: 5'-O-(4,4'-dimethoxytrityl)-cytidine, Pyridine (anhydrous), Acetic anhydride.

-

Procedure:

-

Co-evaporate the starting material with anhydrous pyridine and dry under high vacuum.

-

Dissolve the dried compound in anhydrous pyridine.

-

Add acetic anhydride dropwise at room temperature.

-

Stir the reaction mixture for several hours until completion (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the product by silica gel column chromatography.

-

A direct N4-acetylation of unprotected cytidine has also been reported using acetic anhydride in N,N-dimethylformamide.[4]

Synthesis of N4-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine

Protection of the 2'-hydroxyl group is crucial for RNA synthesis to prevent chain branching.

-

Materials: N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-cytidine, N,N-dimethylformamide (DMF, anhydrous), Imidazole (B134444), tert-Butyldimethylsilyl chloride (TBDMS-Cl).

-

Procedure:

-

Dissolve the starting material in anhydrous DMF.

-

Add imidazole and TBDMS-Cl.

-

Stir the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel column chromatography to separate the 2'-O-TBDMS and 3'-O-TBDMS isomers.[3]

-

Synthesis of N4-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine-3'-CE-phosphoramidite

The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.

-

Materials: N4-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine, Dichloromethane (DCM, anhydrous), N,N-diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Procedure:

-

Dry the starting material under high vacuum.

-

Dissolve in anhydrous DCM under an inert atmosphere (e.g., Argon).

-

Add DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature for several hours.

-

Dilute the reaction mixture with DCM and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.[3]

-

Quantitative Data

The following table summarizes typical yields and purity data for the synthesis of acetyl-protected cytidine derivatives, based on reported literature.

| Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| N4-Acetylation | Cytidine | N4-Acetylcytidine | 50-60 | >98 (HPLC) | [4] |

| 2'-O-TBDMS Protection | N4-Acetyl-5'-O-DMT-3-methylcytidine | N4-Acetyl-5'-O-DMT-2'-O-TBDMS-3-methylcytidine | 40 | - | [3] |

| 3'-Phosphitylation | N4-Acetyl-5'-O-DMT-2'-O-TBDMS-3-methylcytidine | N4-Acetyl-5'-O-DMT-2'-O-TBDMS-3-methylcytidine-3'-CE-phosphoramidite | 80 | - | [3] |

Note: Yields can vary depending on the specific reaction conditions and scale.

Oligonucleotide Synthesis and Deprotection

The synthesized N4-acetylcytidine phosphoramidite is then used in automated solid-phase oligonucleotide synthesis. The standard synthesis cycle involves four steps: deblocking, coupling, capping, and oxidation.

Figure 2: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The use of N4-acetylcytidine allows for rapid deprotection, for example, with a mixture of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[2] This is a key advantage over N4-benzoylcytidine, which requires harsher conditions and is prone to transamination with methylamine.

Conclusion

The synthesis of acetyl-protected cytidine phosphoramidite is a well-established process that provides a valuable building block for the chemical synthesis of oligonucleotides. The acetyl protecting group offers advantages in terms of milder deprotection conditions, making it suitable for the synthesis of sensitive and highly modified RNA and DNA sequences. The detailed protocols and understanding of the synthetic pathway provided in this guide will aid researchers and drug development professionals in the efficient and successful application of this important reagent.

References

The Cornerstone of Synthetic DNA: An In-depth Technical Guide to the Phosphoramidite Approach

For researchers, scientists, and professionals in the dynamic fields of drug development and biotechnology, the ability to rapidly and reliably synthesize custom DNA sequences is paramount. The phosphoramidite (B1245037) method, a robust and highly efficient chemical process, has stood as the gold standard for solid-phase DNA synthesis for decades. This technical guide provides a comprehensive overview of the phosphoramidite approach, detailing the underlying chemistry, experimental protocols, and critical quantitative data to empower researchers in their oligonucleotide synthesis endeavors.

Introduction to Phosphoramidite Chemistry

Developed in the early 1980s, the phosphoramidite method revolutionized DNA synthesis by enabling the automated, stepwise addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support.[1] This solid-phase approach simplifies the purification process at each step, as excess reagents can be easily washed away.[2][3] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[4] The core of this methodology lies in the use of nucleoside phosphoramidites, which are stabilized derivatives of natural nucleosides. These building blocks are activated during the synthesis cycle to react with the free 5'-hydroxyl group of the growing DNA chain. The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is assembled.

The Solid Support: The Foundation of Synthesis

The synthesis begins with the first nucleoside attached to an inert solid support, typically controlled-pore glass (CPG) or polystyrene beads.[2][5] The loading of the initial nucleoside onto the support is a critical parameter, with typical loadings for CPG ranging from 20-30 µmol per gram.[2] For longer oligonucleotides, supports with larger pore sizes (e.g., 1000 Å) are used to prevent steric hindrance as the DNA chain elongates.[5][6]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The four key steps in each cycle are: detritylation, coupling, capping, and oxidation.

Logical Workflow of the Phosphoramidite Synthesis Cycle

Caption: Overall workflow of the phosphoramidite DNA synthesis cycle.

Detritylation: Unmasking the Reactive Site

The first step of the synthesis cycle is the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support.[7] This exposes a free hydroxyl group, which is necessary for the subsequent coupling reaction.

Experimental Protocol: Detritylation

-

Reagent Preparation: Prepare a solution of 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an anhydrous solvent such as dichloromethane (B109758) (DCM).[6][7]

-

Column Wash: Wash the synthesis column containing the solid support-bound oligonucleotide with anhydrous acetonitrile (B52724) to remove any residual moisture.

-

Acid Treatment: Pass the detritylation solution through the column for approximately 50-60 seconds.[2] The removal of the DMT group results in the formation of a bright orange DMT cation, which can be quantified spectrophotometrically to monitor the efficiency of the previous coupling step.[2]

-

Washing: Thoroughly wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT groups.

Chemical Pathway: Detritylation

References

- 1. WO1996009314A2 - Method for loading solid supports for nucleic acid synthesis - Google Patents [patents.google.com]

- 2. atdbio.com [atdbio.com]

- 3. Solid-Phase Supports for Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]

- 5. biotage.com [biotage.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Core of Accelerated Oligonucleotide Synthesis: A Technical Guide to Fast Deprotection Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of genomics, therapeutics, and diagnostics, the demand for synthetic oligonucleotides continues to surge. The efficiency and speed of oligonucleotide synthesis are paramount, and the deprotection step has historically been a significant bottleneck. This technical guide delves into the core features of fast deprotection phosphoramidites, a class of reagents that has revolutionized the speed and efficiency of oligonucleotide synthesis. By employing more labile protecting groups, these phosphoramidites enable rapid and mild deprotection, leading to higher throughput and the successful synthesis of sensitive and modified oligonucleotides.

Key Features of Fast Deprotection Phosphoramidites

Fast deprotection phosphoramidites are distinguished by the use of specific chemical moieties to protect the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine). These protecting groups are designed to be removed under significantly milder or faster conditions than traditional protecting groups like benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG.

The primary advantages of utilizing fast deprotection phosphoramidites include:

-

Accelerated Deprotection: Dramatically reduced deprotection times, often from many hours to mere minutes, significantly increasing the throughput of oligonucleotide synthesis.[1][2][3]

-

Milder Deprotection Conditions: The lability of these protecting groups allows for the use of milder bases or lower temperatures for deprotection. This is crucial for the synthesis of oligonucleotides containing sensitive modifications, such as dyes, labels, or base analogs, which might be degraded under harsh deprotection conditions.[1][4]

-

Compatibility with High-Throughput Synthesis: The rapid deprotection protocols are ideally suited for automated, high-throughput oligonucleotide synthesis platforms.[1]

-

Improved Purity of Final Product: Faster and milder deprotection can minimize the formation of side products that may arise from prolonged exposure to harsh basic conditions.

Commonly used fast-deprotecting groups include Phenoxyacetyl (Pac), iso-Propanoyl-Pac (iPr-PAC), Acetyl (Ac), Dimethylformamidine (dmf), and tert-Butylphenoxyacetyl (TAC).[2][5][6][7] The choice of protecting group dictates the specific deprotection conditions that can be employed.

Comparative Deprotection Data

The following tables summarize the deprotection conditions for various fast deprotection phosphoramidite (B1245037) chemistries, providing a clear comparison of their performance.

Table 1: Deprotection Conditions for Common Fast Deprotection Phosphoramidites

| Protecting Group Combination | Reagent | Temperature | Time | Reference |

| Pac-dA, iBu-dC, iPr-PAC-dG | Concentrated Ammonia | 60°C | 20-60 minutes | [5] |

| Pac-dA, iBu-dC, iPr-PAC-dG | Concentrated Ammonia | Room Temperature | 16 hours | [1][5] |

| Pac-dA, Ac-dC, iPr-Pac-dG (UltraMILD) | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | [7][8] |

| Pac-dA, Ac-dC, iPr-Pac-dG (UltraMILD) | Concentrated Ammonia | Room Temperature | 2 hours | [7][8] |

| TAC-protected dC | Concentrated Ammonia | 55°C | 15 minutes | [2] |

| TAC-protected dC | Concentrated Ammonia | Room Temperature | 2 hours | [2] |

| dmf-dG | Concentrated Ammonia | 55°C | 2 hours | [2] |

| dmf-dG | Concentrated Ammonia | 65°C | 1 hour | [2] |

| Ac-dC with standard amidites | AMA (Ammonium hydroxide (B78521)/40% Methylamine 1:1) | 65°C | 10 minutes | [3][8] |

| Standard protecting groups (Bz, iBu) | 29% Aqueous Ammonia with Microwave Irradiation | 170°C | 5 minutes | [9] |

Table 2: Half-life (t½) of Protecting Group Cleavage under Various Conditions

| Protecting Group | Reagent | Temperature | Half-life (t½) | Reference |

| N-benzoyl (Bz) | Aqueous Methylamine | Not Specified | Fastest Cleavage | [10] |

| N-acetyl (Ac) | Aqueous Methylamine | Not Specified | Fastest Cleavage | [10] |

| N-isobutyryl (iBu) | Aqueous Methylamine | Not Specified | Fastest Cleavage | [10] |

| N-phenoxyacetyl (PAC) | Aqueous Methylamine | Not Specified | Fastest Cleavage | [10] |

| N-tert-butylphenoxyacetyl (tBPAC) | Aqueous Methylamine | Not Specified | Fastest Cleavage | [10] |

| N-phenoxyacetyl (PAC) | Ethanolic Ammonia | Not Specified | Rapid and Selective Cleavage (within 2h) | [10] |

| N-tert-butylphenoxyacetyl (tBPAC) | Ethanolic Ammonia | Not Specified | Rapid and Selective Cleavage (within 2h) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving fast deprotection phosphoramidites.

Protocol 1: Accelerated Deprotection of Oligonucleotides using Concentrated Ammonia

This protocol is suitable for oligonucleotides synthesized with Pac-dA, iBu-dC, and iPr-PAC-dG phosphoramidites.

Materials:

-

Oligonucleotide synthesized on solid support

-

Concentrated ammonium (B1175870) hydroxide (28-30%)

-

Screw-cap vials

-

Heating block or water bath

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the support (typically 1-2 mL).

-

Securely cap the vial. For elevated temperatures, ensure the caps (B75204) are rated for the temperature and pressure.

-

For accelerated deprotection, incubate the vial at 60°C for 20-60 minutes. For oligonucleotides longer than 50 bases, extend the incubation time to 30-60 minutes.[5]

-

For mild deprotection, incubate the vial at room temperature for 16 hours.[1][5]

-

After incubation, allow the vial to cool to room temperature.

-

Carefully uncap the vial in a fume hood.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Wash the solid support with a small volume of nuclease-free water and combine the wash with the supernatant.

-

Dry the oligonucleotide solution using a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

Protocol 2: Ultra-Fast Deprotection using AMA Reagent

This protocol is designed for oligonucleotides synthesized with Ac-dC phosphoramidite in combination with standard dA and dG amidites.

Materials:

-

Oligonucleotide synthesized on solid support

-

AMA reagent (a 1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

-

Screw-cap vials

-

Heating block

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add 1 mL of AMA reagent to the vial.

-

Allow the vial to cool to room temperature.

-

Carefully uncap the vial in a fume hood.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Wash the support with nuclease-free water and combine with the supernatant.

-

Dry the oligonucleotide solution using a vacuum concentrator.

-

Resuspend the oligonucleotide in the desired buffer.

Protocol 3: Ultra-Mild Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for highly sensitive oligonucleotides synthesized with UltraMILD phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).

Materials:

-

Oligonucleotide synthesized on solid support with UltraMILD phosphoramidites

-

0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol

-

Screw-cap vials

Procedure:

-

Transfer the solid support to a screw-cap vial.

-

Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.

-

Following incubation, transfer the methanolic solution to a new tube.

-

Wash the support with methanol and combine the washings.

-

Dry the solution under vacuum.

-

Proceed with the removal of the 2'-silyl protecting groups (for RNA synthesis) or other downstream processing.

Visualizing the Workflow

The following diagrams illustrate the key processes in oligonucleotide synthesis and deprotection.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Caption: Comparison of Deprotection Pathways.

Caption: Rationale for Fast Deprotection Phosphoramidites.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Fast Deprotection [qualitysystems.com.tw]

- 3. glenresearch.com [glenresearch.com]

- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. academic.oup.com [academic.oup.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DMT-dC(ac) Phosphoramidite in Automated DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method on automated solid-phase synthesizers is a fundamental technology in modern molecular biology, genetic diagnostics, and therapeutic drug development. The selection of exocyclic amine protecting groups on the nucleoside phosphoramidites is a critical factor that influences not only the coupling efficiency during synthesis but also the conditions required for the final deprotection of the oligonucleotide.

This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dC(ac) Phosphoramidite) . The acetyl (Ac) protecting group on the deoxycytidine base offers a significant advantage over the more traditional benzoyl (Bz) group due to its enhanced lability under basic conditions. This property allows for substantially faster and milder deprotection protocols, which is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that may be compromised by harsh or prolonged deprotection steps.[1][2] The use of this compound is compatible with "UltraFAST" deprotection protocols, such as those employing a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which can reduce deprotection times from hours to minutes.[2][3]

Data Presentation: Deprotection Protocols

The primary advantage of using this compound is the flexibility and speed it offers for the final deprotection step. The following table summarizes various deprotection conditions compatible with oligonucleotides synthesized using Ac-protected dC.

| Deprotection Protocol | Reagent | Temperature (°C) | Duration | Remarks |

| UltraFAST | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65 | 5 - 10 minutes | Highly efficient for standard oligonucleotides. Requires Ac-dC to prevent base modification.[2][3] |

| Standard | Concentrated Ammonium Hydroxide | 55 | 8 - 12 hours | Traditional method, suitable for routine synthesis.[4] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Recommended for oligonucleotides with extremely base-sensitive modifications. Requires the use of other UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG).[2] |

| On-Column | Ethylenediamine (EDA) / Toluene (1:1 v/v) | Room Temperature | 2 hours | Simplifies downstream processing by performing deprotection on the synthesis column.[5] |

Experimental Protocols

This protocol describes a typical cycle for the incorporation of this compound using an automated DNA synthesizer.

Reagent Preparation:

-

Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

-

Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).

-

Capping Solutions: Cap A (acetic anhydride (B1165640) in THF/pyridine) and Cap B (16% N-methylimidazole in THF).

-

Oxidizer: 0.02 M Iodine in THF/water/pyridine.

Automated Synthesis Cycle:

| Step | Procedure | Reagents | Typical Duration | Purpose |

| 1. Detritylation | The 5'-DMT protecting group is removed from the support-bound nucleoside. | Deblocking Solution | 60 - 120 seconds | To expose the 5'-hydroxyl group for the next coupling reaction. |

| 2. Coupling | The this compound is activated and coupled to the free 5'-hydroxyl group. | Phosphoramidite Solution + Activator | 30 - 180 seconds | To form a phosphite (B83602) triester linkage, extending the oligonucleotide chain. |

| 3. Capping | Unreacted 5'-hydroxyl groups are acetylated. | Capping Solutions A and B | 30 - 60 seconds | To prevent the formation of deletion mutations (n-1 sequences). |

| 4. Oxidation | The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester. | Oxidizer Solution | 30 - 60 seconds | To stabilize the newly formed internucleotide linkage. |

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

This protocol is recommended for the rapid cleavage and deprotection of oligonucleotides synthesized with this compound.

Procedure:

-

Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL pressure-resistant screw-cap vial.

-

Add 1.0 mL of a freshly prepared 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

-

Tightly seal the vial and vortex briefly.

-

Place the vial in a heating block or water bath pre-heated to 65°C for 10 minutes.[3][4]

-

After incubation, cool the vial to room temperature.

-

Carefully open the vial in a fume hood and transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the solid support with 0.5 mL of deionized water and combine the wash with the supernatant.

-

Evaporate the solution to dryness using a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in a suitable buffer for purification and analysis.

Mandatory Visualization

References

Application Notes and Protocols for DMT-dC(ac) Phosphoramidite in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-dC(ac) Phosphoramidite, in solid-phase RNA synthesis. This document outlines the advantages of using an acetyl protecting group for the cytidine (B196190) base, details standard and rapid synthesis protocols, and provides quantitative data to inform experimental design and optimization.

Introduction

Solid-phase phosphoramidite chemistry is the gold standard for the chemical synthesis of RNA oligonucleotides. This method relies on the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support. The choice of protecting groups for the nucleobases is critical to prevent side reactions and ensure high fidelity synthesis. This compound utilizes an acetyl (Ac) group to protect the exocyclic amine of deoxycytidine. This protecting group is significantly more labile than the traditional benzoyl (Bz) group, enabling faster and milder deprotection conditions. This property is particularly advantageous in the synthesis of sensitive or modified oligonucleotides and for high-throughput applications.[1][2]

The primary applications for this compound are in "UltraFAST" and "UltraMILD" deprotection protocols, which significantly reduce the time required for the final cleavage and deprotection steps.[3]

Data Presentation

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

The overall yield of the desired full-length oligonucleotide is highly dependent on the average coupling efficiency of each cycle. Even small differences in efficiency have a significant cumulative effect, especially for longer sequences. While specific coupling efficiency for DMT-dC(ac) is not extensively published, high-quality phosphoramidites are expected to have coupling efficiencies of >99%.[4][5][6]

| Oligonucleotide Length (bases) | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20 | 74.5% | 82.6% | 90.9% |

| 50 | 47.6% | 60.5% | 78.2% |

| 100 | 22.6% | 36.6% | 60.7% |

Table 2: Comparison of Deprotection Protocols for Oligonucleotides Containing Ac-dC

The use of this compound is central to accelerated and mild deprotection strategies. The following table summarizes the conditions for standard, "UltraFAST," and "UltraMILD" deprotection.

| Deprotection Protocol | Reagent | Temperature | Time | Notes |

| Standard | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55 °C | 8-17 hours | Traditional method, compatible with Ac-dC.[3][7] |

| UltraFAST | AMA (Ammonium Hydroxide / 40% aq. Methylamine 1:1 v/v) | 65 °C | 5-10 minutes | Requires the use of Ac-dC to prevent base modification.[2][8] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | Ideal for sensitive labels and modifications. Requires use of other UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG).[1][3][9] |

| UltraMILD (Alternative) | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | Requires the use of phenoxyacetic anhydride (B1165640) in the capping step.[3][9] |

Experimental Protocols

Protocol 1: Standard Solid-Phase RNA Synthesis Cycle

This protocol outlines the four main steps of a single cycle in solid-phase RNA synthesis using an automated synthesizer.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[10][11]

-

Phosphoramidites: 0.1 M solution of this compound and other required phosphoramidites in anhydrous acetonitrile (B52724).[12]

-

Activator: 0.25 - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 - 1.2 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

Capping Solution A: Acetic Anhydride in THF/Pyridine.[8]

-

Capping Solution B: 16% N-Methylimidazole in THF.[8]

-

Oxidizing Solution: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.[7][10]

-

Washing Solution: Anhydrous acetonitrile.

Methodology:

-

Deblocking (Detritylation):

-

The solid support is washed with anhydrous acetonitrile.

-

The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[10]

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.

-

The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[11]

-

-

Coupling:

-

The this compound solution and the activator solution are simultaneously delivered to the column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

-

The reaction is typically allowed to proceed for 30-180 seconds. Longer coupling times may be required for modified or sterically hindered phosphoramidites.[12]

-

-

Capping:

-

To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups are irreversibly capped.

-

Capping solutions A and B are mixed and delivered to the column to acetylate the unreacted 5'-hydroxyl groups.[8]

-

-

Oxidation:

-

The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.

-

The oxidizing solution is delivered to the synthesis column.

-

The reaction is typically complete within 1-2 minutes.[10]

-

The solid support is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.

Protocol 2: UltraFAST Cleavage and Deprotection

This protocol is suitable for oligonucleotides synthesized using DMT-dC(ac) and other standard phosphoramidites.

Reagents:

-

AMA Solution: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine.[2]

Methodology:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).

-

Incubate the vial at 65°C for 5-10 minutes.

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal evaporator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

Protocol 3: UltraMILD Cleavage and Deprotection

This protocol is designed for oligonucleotides containing sensitive modifications that are not stable to AMA or prolonged ammonium hydroxide treatment. It requires the use of other "UltraMILD" protected phosphoramidites (e.g., Pac-dA, iPr-Pac-dG) in conjunction with DMT-dC(ac).[3][9]

Reagents:

-

Deprotection Solution: 0.05 M Potassium Carbonate in anhydrous methanol.[9]

-

Neutralization Solution: Glacial acetic acid.

Methodology:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add 1 mL of the 0.05 M potassium carbonate in methanol solution to the support.

-

Incubate at room temperature for a minimum of 4 hours.[9]

-

Carefully transfer the supernatant to a new tube.

-

Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.[9]

-

The oligonucleotide can now be desalted or purified. If evaporating to dryness, ensure the solution is neutralized to prevent damage to the oligonucleotide.

Visualizations

Caption: Automated solid-phase RNA synthesis workflow.

Caption: Deprotection pathways for Ac-dC containing oligonucleotides.

Caption: Rationale for using Ac-dC in UltraFAST deprotection.

References

- 1. glenresearch.com [glenresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. atdbio.com [atdbio.com]

- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 12. pubs.acs.org [pubs.acs.org]

Standard Phosphoramidite Cycle with DMT-dC(ac): Application Notes and Protocols for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the standard solid-phase phosphoramidite (B1245037) cycle for oligonucleotide synthesis, with a specific focus on the use of N-acetyl-2'-deoxycytidine phosphoramidite (DMT-dC(ac)). The acetyl protecting group on the cytidine (B196190) base offers significant advantages in the deprotection strategy, allowing for rapid or mild cleavage and deprotection conditions, which are crucial for the synthesis of sensitive modified oligonucleotides.

Introduction to the Phosphoramidite Cycle

Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide units to a growing chain attached to a solid support. The cycle consists of four primary chemical steps: detritylation, coupling, capping, and oxidation. The use of DMT-dC(ac) is compatible with the standard cycle and offers flexibility in the final deprotection step. High coupling efficiencies of over 98% are achievable with this method.[1][2]

The Standard Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide proceeds in the 3' to 5' direction. Each cycle of nucleotide addition involves the following four steps:

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling

The next phosphoramidite monomer, in this case, DMT-dC(ac), is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), to form a highly reactive intermediate. This activated monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. Capped sequences are inert and will not participate in subsequent coupling steps.

Step 4: Oxidation

The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for a standard phosphoramidite cycle using DMT-dC(ac) on an automated DNA synthesizer.

Table 1: Reagent Concentrations and Molar Excess

| Reagent/Parameter | Typical Concentration | Molar Excess (relative to solid support loading) |

| DMT-dC(ac) Phosphoramidite | 0.1 M in anhydrous acetonitrile (B52724) | 5-fold |

| Activator (e.g., ETT, DCI) | 0.25 - 0.5 M in anhydrous acetonitrile | 20-fold |

| Deblocking Solution (TCA or DCA in DCM) | 3% (v/v) | N/A |

| Capping Solution A (Acetic Anhydride) | 10% in THF/Pyridine | N/A |

| Capping Solution B (1-Methylimidazole) | 16% in THF | N/A |

| Oxidizing Solution (Iodine) | 0.02 - 0.1 M in THF/Pyridine/Water | N/A |

Table 2: Typical Reaction Times per Cycle Step

| Step | Reagent(s) | Typical Time |

| Detritylation | 3% TCA or DCA in DCM | 60 - 90 seconds |

| Coupling | DMT-dC(ac) + Activator | 30 - 180 seconds |

| Capping | Capping A + Capping B | 30 - 60 seconds |

| Oxidation | Iodine Solution | 30 - 60 seconds |

| Total Cycle Time | ~4 - 7 minutes |

Table 3: Deprotection Protocols for Oligonucleotides containing Ac-dC

| Protocol | Reagent(s) | Temperature | Duration | Notes |

| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | Traditional method. |

| Ultrafast | Ammonium Hydroxide/40% Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | Requires the use of Ac-dC to prevent base modification.[3][4][5][6][7] |

| Ultramild | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | Ideal for oligonucleotides with sensitive modifications.[3][4][6][8] Requires capping with phenoxyacetic anhydride instead of acetic anhydride.[3][4][6][8] |

Experimental Protocols

Protocol 1: Standard Automated Phosphoramidite Synthesis Cycle

This protocol outlines the steps performed by an automated DNA synthesizer for the addition of a single DMT-dC(ac) monomer.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

-

This compound solution (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M ETT in anhydrous acetonitrile).

-

Deblocking solution (3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM)).

-

Capping Solution A (10% Acetic Anhydride in THF/Pyridine).

-

Capping Solution B (16% 1-Methylimidazole in THF).

-

Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water).

-

Anhydrous acetonitrile for washing.

Procedure (automated):

-

Detritylation: The synthesis column is washed with anhydrous acetonitrile. The deblocking solution is then passed through the column for 60-90 seconds to remove the 5'-DMT group. The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction proceeds for 30-180 seconds. The column is then washed with anhydrous acetonitrile.

-

Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. The column is subsequently washed with anhydrous acetonitrile.

-

Oxidation: The oxidizing solution is passed through the column for 30-60 seconds to convert the phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.

-

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed. The choice of deprotection protocol depends on the sensitivity of the oligonucleotide.

Materials:

-

Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1 v/v).

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly and heat at 65°C for 10 minutes.[3][6][7]

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

The crude oligonucleotide is now ready for purification (e.g., by HPLC or PAGE).

Materials:

-

0.05 M Potassium Carbonate in Methanol.

Procedure:

-

Transfer the solid support to a screw-cap vial.

-

Add the 0.05 M potassium carbonate in methanol solution to the vial.

-

Seal the vial and incubate at room temperature for 4 hours.[3][6][8]

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

The crude oligonucleotide is now ready for purification.

Visualizations

Caption: The four-step standard phosphoramidite cycle for oligonucleotide synthesis.

Caption: Overall workflow for oligonucleotide synthesis, deprotection, and purification.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. An automated multiplex oligonucleotide synthesizer: development of high-throughput, low-cost DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

Application Notes and Protocols for DMT-dC(ac) Phosphoramidite Coupling in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling reaction conditions for 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dC(ac) Phosphoramidite). This document outlines the rationale for using an acetyl protecting group for deoxycytidine, details on common activators, recommended coupling conditions, and step-by-step protocols for oligonucleotide synthesis and deprotection.

Introduction

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[1] The choice of protecting groups for the exocyclic amines of the nucleobases is crucial for achieving high coupling efficiencies and ensuring the fidelity of the final oligonucleotide sequence. This compound utilizes an acetyl (Ac) group to protect the exocyclic amine of deoxycytidine. This protecting group is significantly more labile than the traditionally used benzoyl (Bz) group, allowing for rapid and efficient deprotection under milder basic conditions. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that are incompatible with harsh deprotection reagents. The use of Ac-dC is a key component of "fast deprotection" strategies, often employing a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[2][3][4]

Key Reagents and their Roles

Successful oligonucleotide synthesis relies on the precise interplay of several key reagents during the synthesis cycle.

-

This compound: The building block for introducing a deoxycytidine residue into the growing oligonucleotide chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the N4-amino group by an acetyl (Ac) group, and the 3'-hydroxyl group is derivatized as a reactive phosphoramidite.

-

Activator: A weak acid that protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and activating the phosphorus for nucleophilic attack by the 5'-hydroxyl of the growing oligonucleotide chain.[1][5]

-

Capping Reagents: Used to permanently block any unreacted 5'-hydroxyl groups from further chain elongation, preventing the formation of deletion mutations. This is typically a two-part system, for example, acetic anhydride/lutidine/THF and N-methylimidazole/THF.

-

Oxidizing Agent: Converts the unstable phosphite (B83602) triester linkage formed during coupling into a stable phosphate (B84403) triester. A solution of iodine in THF/water/pyridine is commonly used.

-

Deblocking Reagent: An acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), used to remove the 5'-DMT protecting group at the beginning of each synthesis cycle, providing a free hydroxyl group for the next coupling reaction.

-

Anhydrous Acetonitrile (B52724): The primary solvent used throughout the synthesis cycle to dissolve reagents and wash the solid support. The anhydrous nature of the solvent is critical to prevent the hydrolysis of phosphoramidites.

Coupling Reaction Conditions

The efficiency of the coupling step is paramount for the overall yield and purity of the final oligonucleotide. The key parameters to optimize are the choice of activator, its concentration, and the coupling time.

Activators for Phosphoramidite Coupling

Several activators are commonly used in oligonucleotide synthesis, each with distinct properties. The choice of activator can influence the coupling kinetics and overall efficiency.

| Activator | Typical Concentration | pKa | Key Characteristics |

| 1H-Tetrazole | 0.45 M | 4.8 | The historical standard activator, widely used and cost-effective. |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic than 1H-Tetrazole, leading to faster coupling reactions. A common choice for routine synthesis. |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, resulting in rapid coupling. It is also highly soluble in acetonitrile.[6] |

| 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | 0.1 M - 0.25 M | ~3.4 | A highly efficient activator that can be used at lower concentrations, promoting high coupling efficiencies.[7] |

Recommended Coupling Times

The optimal coupling time is a balance between achieving complete reaction and minimizing potential side reactions. While standard DNA phosphoramidites typically require short coupling times, modified or sterically hindered phosphoramidites may necessitate longer reaction times. For DMT-dC(ac), standard coupling times are generally sufficient to achieve high efficiency.

| Phosphoramidite Type | Activator | Recommended Coupling Time (seconds) | Expected Coupling Efficiency |

| Standard DNA (including DMT-dC(ac)) | ETT (0.25 M) | 30 - 60 | >99% |

| Standard DNA (including DMT-dC(ac)) | DCI (0.25 M) | 20 - 45 | >99% |

| Modified/Bulky Phosphoramidites | ETT or DCI | 120 - 300 | >98% |

Note: These are general recommendations. Optimal coupling times may vary depending on the specific synthesizer, scale of synthesis, and the sequence being synthesized. It is advisable to perform optimization experiments for novel or critical syntheses.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps involving this compound in automated solid-phase oligonucleotide synthesis.

Protocol 1: Automated Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of a single nucleotide addition cycle on an automated DNA synthesizer.

Reagents:

-

This compound solution (0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)

-

Deblocking solution (3% TCA in DCM)

-

Capping Solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

-

Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine)

-

Anhydrous Acetonitrile

Procedure:

-

Step 1: Detritylation (Deblocking) a. The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group. b. The column is washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be monitored spectrophotometrically at 495 nm to assess the coupling efficiency of the previous cycle.[1]

-

Step 2: Coupling a. The this compound solution and the activator solution are simultaneously delivered to the synthesis column. b. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. The reaction is allowed to proceed for the optimized coupling time (e.g., 30-60 seconds). c. The column is washed with anhydrous acetonitrile to remove excess reagents.

-

Step 3: Capping a. A mixture of Capping Solutions A and B is delivered to the column to acetylate any unreacted 5'-hydroxyl groups. b. The column is washed with anhydrous acetonitrile.

-

Step 4: Oxidation a. The oxidizing solution is passed through the column to convert the unstable phosphite triester to a stable phosphate triester. b. The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection using AMA

This protocol describes the "fast deprotection" of an oligonucleotide synthesized using this compound.

Reagents:

-

Ammonium Hydroxide/Methylamine (AMA) solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

Procedure:

-

Cleavage from Solid Support: a. After synthesis is complete, the solid support is transferred to a sealed vial. b. Add the AMA solution to the vial (typically 1-2 mL for a 1 µmol synthesis). c. Allow the vial to stand at room temperature for 5-10 minutes to cleave the oligonucleotide from the support.

-

Base and Phosphate Deprotection: a. Heat the sealed vial containing the oligonucleotide and AMA solution at 65°C for 10-15 minutes.[3] This step removes the acetyl protecting group from cytosine, the protecting groups from the other bases (if compatible), and the cyanoethyl groups from the phosphate backbone. b. Cool the vial to room temperature. c. Transfer the solution containing the deprotected oligonucleotide to a new tube, leaving the solid support behind. d. Evaporate the AMA solution to dryness using a vacuum concentrator. e. The resulting oligonucleotide pellet can be resuspended in water or an appropriate buffer for subsequent purification and analysis.

Mandatory Visualizations

Oligonucleotide Synthesis Cycle Workflow

Caption: Workflow of the automated phosphoramidite oligonucleotide synthesis cycle.

Logical Relationship of Coupling Reaction Components

Caption: Logical relationship of components in the phosphoramidite coupling reaction.

Troubleshooting

Low coupling efficiency can arise from several factors. Below is a table of common issues and their potential solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low overall yield of full-length oligonucleotide | - Degraded phosphoramidite or activator- Moisture in reagents or lines- Suboptimal coupling time | - Use fresh, high-quality reagents.- Ensure all solvents are anhydrous and the synthesizer is well-maintained.- Optimize coupling time for the specific phosphoramidite. |

| Presence of (n-1) deletion mutants | - Incomplete coupling- Inefficient capping | - Increase coupling time or use a more reactive activator.- Ensure capping reagents are fresh and delivery is adequate. |

| Modification of bases during deprotection | - Use of harsh deprotection conditions with sensitive bases | - For Ac-dC, use AMA for rapid deprotection to avoid side reactions. |

By understanding the chemistry of this compound and carefully optimizing the coupling and deprotection conditions, researchers can achieve high yields of high-purity oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

Application Notes and Protocols for the Deprotection of Oligonucleotides Synthesized with DMT-dC(ac)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental research. The phosphoramidite (B1245037) method, the gold standard for oligonucleotide synthesis, employs protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during chain elongation. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the exocyclic amine of deoxycytidine is commonly protected with an acetyl (Ac) group, yielding DMT-dC(ac) phosphoramidite.

The final and critical step in obtaining a functional oligonucleotide is the deprotection process, which involves the removal of all protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support. The choice of deprotection strategy is paramount as it directly impacts the purity, yield, and integrity of the final oligonucleotide product. The use of acetyl-protected deoxycytidine (dC(ac)) is particularly advantageous as it allows for rapid and clean deprotection, especially when using amine-based reagents, by preventing side reactions such as transamination that can occur with other protecting groups like benzoyl (Bz).

These application notes provide a comprehensive overview and detailed protocols for various methods used in the deprotection of oligonucleotides synthesized with DMT-dC(ac), catering to a range of applications from routine PCR primers to sensitive modified oligonucleotides for therapeutic use.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method is a critical consideration that balances speed, the lability of other modifications on the oligonucleotide, and the desired final purity. The following table summarizes common deprotection methods for oligonucleotides containing dC(ac) and provides a comparative overview of their key characteristics.

| Deprotection Method | Reagents | Typical Conditions | Purity | Yield | Key Advantages & Considerations |